molecular formula C13H8N6O4S B12577977 6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole CAS No. 213748-81-3

6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole

Cat. No.: B12577977
CAS No.: 213748-81-3
M. Wt: 344.31 g/mol
InChI Key: RBURDSPKRFJLIE-UHFFFAOYSA-N
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Description

6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a triazene moiety and is substituted with nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Nitro Groups: Nitration of the benzothiazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Triazene Moiety: The triazene moiety is introduced by reacting the nitro-substituted benzothiazole with 4-nitrophenylhydrazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, sulfonating agents.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated benzothiazole derivatives.

Scientific Research Applications

6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the triazene moiety play a crucial role in its bioactivity, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzothiazole: Similar structure but lacks the triazene moiety.

    4-Nitrophenyltriazene: Contains the triazene moiety but lacks the benzothiazole ring.

    Benzothiazole: The parent compound without nitro or triazene substitutions.

Uniqueness

6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole is unique due to the combination of the benzothiazole ring, triazene moiety, and nitro groups. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

CAS No.

213748-81-3

Molecular Formula

C13H8N6O4S

Molecular Weight

344.31 g/mol

IUPAC Name

4-nitro-N-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]aniline

InChI

InChI=1S/C13H8N6O4S/c20-18(21)9-3-1-8(2-4-9)15-17-16-13-14-11-6-5-10(19(22)23)7-12(11)24-13/h1-7H,(H,14,15,16)

InChI Key

RBURDSPKRFJLIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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